molecular formula C13H18O5 B13773310 1-Methylethyl 3,4,5-trimethoxybenzoate CAS No. 6510-89-0

1-Methylethyl 3,4,5-trimethoxybenzoate

Cat. No.: B13773310
CAS No.: 6510-89-0
M. Wt: 254.28 g/mol
InChI Key: WSGQQLRXHFUPKV-UHFFFAOYSA-N
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Description

Contextual Overview of Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters are a significant class of organic compounds that are widely utilized in synthetic organic chemistry. chemimpex.com They serve as important intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com The formation of benzoate esters is typically achieved through the esterification of benzoic acid or its derivatives with an alcohol, a reaction that is fundamental in organic synthesis. The reactivity of the aromatic ring and the ester group can be tailored by the presence of various substituents, allowing for a wide range of chemical transformations.

Historical Development and Early Chemical Investigations of Trimethoxybenzoate Derivatives

The historical roots of trimethoxybenzoate derivatives can be traced back to the study of natural products. The precursor, 3,4,5-trimethoxybenzoic acid, is a derivative of gallic acid, a substance found in a variety of plants. glpbio.com Early investigations focused on the methylation of gallic acid to produce 3,4,5-trimethoxybenzoic acid. chemicalbook.com Industrial synthesis methods have since been developed, often involving a two-step process of methylating gallic acid to form 3,4,5-trimethoxybenzoic acid, which is then esterified. google.com More recent advancements have explored one-step synthesis methods to improve efficiency. google.com

Relevance of the 3,4,5-Trimethoxybenzoyl Moiety in Chemical and Biochemical Research

The 3,4,5-trimethoxybenzoyl moiety is a key structural feature in numerous biologically active molecules. This functional group is present in the structure of the alkaloid reserpine, which has known effects on the central nervous system. cdnsciencepub.com The presence of this moiety has been shown to be crucial for the pharmacological activity of certain compounds. cdnsciencepub.com Consequently, the 3,4,5-trimethoxybenzoyl group has been incorporated into the design of various synthetic compounds with potential therapeutic applications. Research has demonstrated that derivatives containing this moiety can exhibit a range of biological activities, stimulating further investigation into their medicinal chemistry. nih.gov

Scope and Key Research Domains Pertaining to 1-Methylethyl 3,4,5-trimethoxybenzoate (B1228286)

While specific research on 1-Methylethyl 3,4,5-trimethoxybenzoate is not extensively documented, the broader class of 3,4,5-trimethoxybenzoate esters is of interest in several research domains. These compounds are utilized as intermediates in the synthesis of pharmaceuticals. chemimpex.com The aromatic nature of the trimethoxybenzoyl group also lends itself to applications in the flavor and fragrance industry and in the formulation of cosmetics due to potential antioxidant properties. chemimpex.com Furthermore, in the realm of organic chemistry, these esters serve as versatile building blocks for the creation of more intricate molecular architectures. chemimpex.com The study of related compounds, such as isopropyl 3,4,5-trihydroxybenzoate (B8703473) (isopropyl gallate), which has been investigated for its antioxidant and anti-apoptotic activities, provides a rationale for the academic exploration of its trimethoxylated counterpart. nih.gov

Detailed Research Findings

Due to the limited direct research on this compound, detailed findings are often inferred from studies on closely related analogues.

Synthesis: The synthesis of this compound would logically proceed via the esterification of 3,4,5-trimethoxybenzoic acid with isopropanol (B130326). This can be catalyzed by an acid, such as p-toluenesulfonic acid, in a reaction that is typically refluxed for several hours. nih.gov An alternative approach involves the reaction of 3,4,5-trimethoxybenzoyl chloride with isopropanol. cdnsciencepub.com

Structural Characterization: The structural confirmation of the compound would rely on standard analytical techniques. For the related isopropyl 3,4,5-trihydroxybenzoate, spectroscopic data has been reported, including Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. nih.gov X-ray crystallography of this related compound has revealed a nearly coplanar arrangement between the benzene (B151609) ring and the ester group. nih.gov Similar techniques would be employed to characterize this compound.

Below are interactive data tables summarizing the properties of the key precursor and a closely related compound, which provide a basis for understanding the likely characteristics of this compound.

Table 1: Physicochemical Properties of 3,4,5-Trimethoxybenzoic Acid

Property Value Reference
Molecular Formula C10H12O5 chemicalbook.com
Molar Mass 212.20 g/mol chemicalbook.com
Appearance White to beige fine crystalline powder chemicalbook.com
Melting Point 168-171 °C chemicalbook.com

| Boiling Point | 225-227 °C at 10 mmHg | chemicalbook.com |

Table 2: Spectroscopic Data for Isopropyl 3,4,5-trihydroxybenzoate

Technique Data Reference
IR (KBr, cm⁻¹) 3499, 2971, 2922, 2957, 1677, 1609, 1541, 1449, 1327, 1252, 1165, 1111, 1026, 979 nih.gov

| ¹H NMR (DMSO, δ, ppm) | 9.126 (s, 3H), 6.946 (s, 2H), 5.014–5.055 (m, 1H), 1.274 (s, 3H), 1.264 (s, 3H) | nih.gov |

Table 3: Crystal Data for Isopropyl 3,4,5-trihydroxybenzoate

Parameter Value Reference
Chemical Formula C10H12O5 nih.gov
Molar Mass 212.20 g/mol nih.gov
Crystal System Monoclinic nih.gov

| Space Group | P2₁/c | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6510-89-0

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

propan-2-yl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C13H18O5/c1-8(2)18-13(14)9-6-10(15-3)12(17-5)11(7-9)16-4/h6-8H,1-5H3

InChI Key

WSGQQLRXHFUPKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Pathways for the Formation of 1-Methylethyl 3,4,5-trimethoxybenzoate (B1228286)

The creation of the ester linkage between 3,4,5-trimethoxybenzoic acid and propan-2-ol (isopropyl alcohol) can be achieved through several distinct synthetic routes. The choice of method often depends on factors such as desired yield, purity, scalability, and environmental considerations.

Direct esterification, commonly known as Fischer esterification, is a fundamental method for synthesizing esters. This acid-catalyzed reaction involves the direct condensation of a carboxylic acid with an alcohol. In the context of 1-methylethyl 3,4,5-trimethoxybenzoate, the reaction proceeds between 3,4,5-trimethoxybenzoic acid and propan-2-ol.

The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The use of an excess of the alcohol reactant (propan-2-ol) can drive the equilibrium towards the product side, thereby increasing the yield. The removal of water, a byproduct of the reaction, is also a critical factor for maximizing conversion. Methodologies using ion-exchange resins like Dowex H+ have been shown to be effective, green, and high-yielding for various esterification reactions, presenting a reusable and environmentally friendly alternative to traditional acid catalysts. nih.gov

Table 1: Representative Conditions for Direct Esterification

ParameterConditionPurpose
Reactants3,4,5-Trimethoxybenzoic acid, Propan-2-olFormation of the ester
CatalystSulfuric acid (H₂SO₄), p-TSA, Dowex H+To protonate the carbonyl oxygen, increasing electrophilicity
SolventExcess Propan-2-ol or an inert solvent (e.g., Toluene)To dissolve reactants and facilitate reaction; excess alcohol shifts equilibrium
TemperatureRefluxTo increase the reaction rate
Water RemovalDean-Stark apparatus or drying agentsTo shift the equilibrium towards product formation

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a practical approach would involve the reaction of a simpler alkyl ester of 3,4,5-trimethoxybenzoic acid, such as methyl 3,4,5-trimethoxybenzoate, with propan-2-ol. nih.govmedchemexpress.com This reaction is also typically catalyzed by an acid or a base.

Base-catalyzed transesterification often provides higher reaction rates and is conducted under milder conditions than its acid-catalyzed counterpart. Common base catalysts include sodium methoxide (B1231860) or sodium isopropoxide. The equilibrium is driven in favor of the desired product by using a large excess of propan-2-ol.

A highly efficient route to this compound involves the use of a more reactive carboxylic acid derivative, specifically 3,4,5-trimethoxybenzoyl chloride. chemicalbook.com This acyl chloride can be readily synthesized from 3,4,5-trimethoxybenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com

The general procedure involves adding thionyl chloride dropwise to a solution of 3,4,5-trimethoxybenzoic acid in a solvent like chloroform (B151607), followed by refluxing the mixture for several hours. chemicalbook.com Once the 3,4,5-trimethoxybenzoyl chloride is formed, it is reacted with propan-2-ol. This reaction is typically rapid and often exothermic. A weak, non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid (HCl) byproduct, preventing potential side reactions and driving the reaction to completion.

Table 2: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

ReactantsReagentSolventConditionsYieldReference
3,4,5-Trimethoxybenzoic acidThionyl chloride (SOCl₂)Chloroform (CHCl₃)Reflux, 4 hoursQuantitative chemicalbook.com
3,4,5-Trimethoxybenzoic acidBis(trichloromethyl)carbonateOrganic solvent20-70 °C, Organic amine catalystHigh google.com

This acyl halide method is advantageous as it is an irreversible reaction that proceeds to high yields under relatively mild conditions.

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. Lipases are a class of enzymes that can effectively catalyze esterification and transesterification reactions in non-aqueous media. The synthesis of various phenolic esters using lipases, such as lipase (B570770) B from Candida antarctica, has been successfully demonstrated. nih.gov

For the production of this compound, 3,4,5-trimethoxybenzoic acid and propan-2-ol would be incubated with an immobilized lipase in an organic solvent. The key advantages of this biocatalytic approach include:

High Selectivity: Enzymes can operate under mild conditions, avoiding the degradation of sensitive functional groups.

Reduced Byproducts: The high specificity of enzymes minimizes the formation of unwanted side products.

Environmental Benefits: The process avoids the use of harsh acids, bases, or toxic reagents.

Research on the enzymatic esterification of structurally related compounds like gallic acid has shown that factors such as the choice of solvent, water activity, and the nature of the biocatalyst are crucial for optimizing the reaction yield. researchgate.netrepec.org

Functionalization of the Aromatic Core of this compound

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating methoxy (B1213986) (-OCH₃) groups. This allows for a variety of functionalization reactions, enabling the introduction of new substituents onto the benzene (B151609) core.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The directing effects of the substituents on the benzene ring determine the position(s) where the incoming electrophile will attach. In this compound, the key substituents are the three methoxy groups and the isopropyl ester group (-COOCH(CH₃)₂).

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. libretexts.org

Isopropyl Ester Group (-COOR): This group is deactivating and a meta-director because the carbonyl group withdraws electron density from the ring through resonance.

The combined effect of these groups dictates the regiochemical outcome. The powerful activating and directing influence of the three methoxy groups dominates the deactivating effect of the ester group. The available positions for substitution are C2 and C6. Due to the symmetrical nature of the 3,4,5-trimethoxy substitution pattern, these two positions are chemically equivalent. Therefore, electrophilic substitution is strongly directed to the positions ortho to the C4-methoxy group and meta to the C3 and C5-methoxy groups, which are the C2 and C6 positions.

Table 3: Directing Effects of Substituents on the Aromatic Ring

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Influence
-COOCH(CH₃)₂C1-I, -R (Electron Withdrawing)Deactivatingmeta (to C2, C6)
-OCH₃C3, C5-I, +R (Electron Donating)Activatingortho, para (to C2, C4, C6)
-OCH₃C4-I, +R (Electron Donating)Activatingortho (to C3, C5)

Common EAS reactions that could be applied include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-Bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid. mdpi.comresearchgate.net The substitution would be expected to occur at the C2 or C6 position.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group. These reactions are often challenging on highly activated rings as the Lewis acid catalyst can complex with the methoxy groups.

Computational methods like the RegioSQM method, which calculates the free energies of protonated intermediates, can be used to accurately predict the most nucleophilic center and thus the site of electrophilic attack. chemrxiv.org For this molecule, such analysis would confirm the highest electron density and reactivity at the C2 and C6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. For a molecule like this compound to participate in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (I, Br) or a triflate (OTf), as the C-H bonds of the aromatic ring are generally unreactive under these conditions.

The introduction of such a leaving group can be achieved through electrophilic aromatic substitution. For instance, iodination of the aromatic ring would yield a substrate amenable to a variety of palladium-catalyzed couplings. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. A hypothetical Suzuki-Miyaura coupling of an iodinated derivative of this compound with an arylboronic acid would proceed as outlined below. This reaction is highly valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. nih.govresearchgate.net An iodinated this compound could be reacted with various alkenes to introduce vinyl groups onto the aromatic ring, significantly increasing molecular complexity. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. berkeley.edu It provides a direct method for the introduction of alkynyl moieties. A halogenated derivative of this compound could undergo Sonogashira coupling to yield arylalkyne derivatives, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. berkeley.edu

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl derivative
HeckAlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)Stilbene derivative
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Arylalkyne derivative

Modification of Methoxy Substituents

The three methoxy groups on the aromatic ring of this compound offer opportunities for further functionalization, which can significantly alter the electronic and steric properties of the molecule.

Selective Demethylation: The cleavage of one or more methyl ethers to reveal hydroxyl groups is a common transformation. This can be achieved using various reagents, with Lewis acids being particularly effective. For instance, boron tribromide (BBr₃) is a powerful reagent for the complete demethylation of aryl methyl ethers. However, achieving selective demethylation can be more challenging and often depends on the reaction conditions and the steric and electronic environment of each methoxy group. Regioselective demethylation of similar trimethoxyaryl compounds has been reported using specific Lewis acids under controlled conditions.

O-Alkylation and O-Arylation: Once demethylated to the corresponding phenols, the resulting hydroxyl groups can be further functionalized through O-alkylation or O-arylation reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for O-alkylation. Palladium-catalyzed O-arylation reactions, such as the Buchwald-Hartwig amination adapted for phenols, can be used to form diaryl ethers.

TransformationReagent/Catalyst (Example)Functional Group Change
DemethylationBBr₃ or specific Lewis acids-OCH₃ → -OH
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)-OH → -OR
O-ArylationAryl halide, Pd catalyst, Base-OH → -OAr

Stereoselective Synthesis of Chiral Analogues

The core structure of this compound is achiral. However, the introduction of chiral centers can be envisaged through modification of the ester group or the aromatic ring. While there is no specific literature on the stereoselective synthesis of chiral analogues of this exact compound, principles from related syntheses of chiral gallic acid derivatives can be applied.

One approach would be to introduce a chiral substituent through palladium-catalyzed cross-coupling with a chiral coupling partner. For example, a Heck reaction with a chiral alkene could potentially lead to the formation of a diastereomeric mixture of products.

Another strategy involves the synthesis of chiral amide analogues by coupling gallic acid with chiral amines or amino acid esters. This has been demonstrated in the synthesis of gallic acid peptide derivatives. nih.gov A similar approach could be applied to 3,4,5-trimethoxybenzoic acid, followed by esterification of the remaining carboxylic acid group with isopropanol (B130326) to yield chiral amides of the target compound.

Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral allylic esters provides a potential route to chiral analogues. nih.govorganic-chemistry.org For instance, a prochiral precursor could be functionalized using a chiral catalyst to introduce a stereocenter.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. For the synthesis and modification of this compound, several sustainable approaches can be considered.

Enzymatic Synthesis: The esterification of gallic acid and its derivatives can be achieved using enzymes such as lipases and tannases. asianpubs.orgrsc.orgnih.gov These biocatalytic methods offer several advantages over traditional chemical synthesis, including mild reaction conditions, high selectivity, and the use of renewable catalysts. The enzymatic synthesis of various gallic acid esters has been reported, suggesting that a similar approach could be developed for this compound. asianpubs.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption. asianpubs.orgresearchgate.netresearchgate.net The microwave-assisted esterification of gallic acid has been shown to be highly efficient, significantly reducing reaction times compared to conventional heating methods. asianpubs.orgresearchgate.net This technology could be applied to both the synthesis of the parent ester and its subsequent modifications.

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or in a recyclable solvent, is a key principle of green chemistry. The synthesis of gallic acid esters under solvent-free conditions, often in conjunction with microwave irradiation, has been reported. This approach minimizes waste and simplifies product purification.

Green Chemistry ApproachKey AdvantageApplicability
Enzymatic SynthesisMild conditions, high selectivity, renewable catalystEsterification
Microwave-Assisted SynthesisReduced reaction time, increased efficiencyEsterification and subsequent modifications
Solvent-Free ReactionsWaste minimization, simplified purificationEsterification

Comprehensive Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise structure of 1-Methylethyl 3,4,5-trimethoxybenzoate (B1228286). Through one- and two-dimensional experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1-Methylethyl 3,4,5-trimethoxybenzoate is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the isopropyl moiety. Based on analogous structures, the expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows:

The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet. The methoxy groups at the C3 and C5 positions are also equivalent, thus producing a single signal that integrates to six protons, while the C4 methoxy group gives a separate signal for three protons. The isopropyl group displays a characteristic splitting pattern: a septet for the single methine proton, which is coupled to the six equivalent methyl protons, and a doublet for the methyl protons, which are coupled to the single methine proton.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
Aromatic H (H-2, H-6)~7.2-7.4s (singlet)N/A2H
para-Methoxy (C4-OCH₃)~3.9s (singlet)N/A3H
meta-Methoxy (C3, C5-OCH₃)~3.9s (singlet)N/A6H
Isopropyl CH~5.2sept (septet)~6.31H
Isopropyl CH₃~1.3d (doublet)~6.36H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The symmetry of the 3,4,5-trimethoxybenzoyl group results in fewer signals than the total number of carbon atoms. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms and the aromatic system.

The carbonyl carbon of the ester group is typically found at the most downfield position. The aromatic carbons show distinct signals based on their substitution and position relative to the electron-donating methoxy groups. The carbons of the isopropyl group appear in the upfield region of the spectrum.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C=O (Ester Carbonyl)~165
C4 (Aromatic)~153
C3, C5 (Aromatic)~143
C1 (Aromatic)~125
C2, C6 (Aromatic)~107
Isopropyl CH~69
para-Methoxy (C4-OCH₃)~61
meta-Methoxy (C3, C5-OCH₃)~56
Isopropyl CH₃~22

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the aromatic protons and their attached carbons (C-2 and C-6), the methoxy protons and their respective carbons, and the isopropyl protons (methine and methyl) with their corresponding carbons.

The aromatic protons (H-2, H-6) to the carbonyl carbon (C=O) and the aromatic carbons C-1, C-3, and C-5.

The isopropyl methine proton to the carbonyl carbon (C=O) and the isopropyl methyl carbons.

The methoxy protons to their neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the aromatic protons (H-2, H-6) and the adjacent methoxy protons (C3-OCH₃ and C5-OCH₃). It would also show a correlation between the isopropyl methine proton and the aromatic protons if there is steric proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The most prominent absorption bands are expected in the following regions:

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C-H stretching (aromatic)3100-3000Aromatic Ring
C-H stretching (aliphatic)3000-2850Methoxy and Isopropyl Groups
C=O stretching (ester)1725-1705Ester Carbonyl
C=C stretching (aromatic)1600-1450Aromatic Ring
C-O stretching (ester)1300-1000Ester and Methoxy Groups
C-H bending1470-1370Aliphatic Groups

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. Key expected Raman shifts include:

A strong band for the symmetric stretching of the benzene (B151609) ring.

Vibrations associated with the C-O-C linkages of the methoxy and ester groups.

Stretching and bending modes of the C-H bonds in the aromatic and aliphatic parts of the molecule.

The combination of these spectroscopic techniques allows for a thorough and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be instrumental in determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula.

For this compound, with the chemical formula C₁₃H₁₈O₅, the expected accurate mass can be calculated. This theoretical value would then be compared to the experimentally determined mass from HRMS analysis to confirm the compound's elemental composition.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value
Chemical Formula C₁₃H₁₈O₅
Monoisotopic Mass 254.11542 g/mol
Nominal Mass 254 g/mol
Common Adducts (M+H)⁺ 255.12270

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of a sample of this compound and for analyzing its fragmentation pattern upon electron ionization.

In a hypothetical GC-MS analysis, the compound would first be separated from any volatile impurities on a GC column. Upon entering the mass spectrometer, it would be subjected to ionization, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of a molecule and can be used for structural elucidation.

For this compound, the molecular ion peak would be expected at m/z 254. Key fragmentation pathways would likely involve:

Loss of the isopropyl group: Cleavage of the ester linkage could result in the loss of a C₃H₇ radical, leading to a fragment ion at m/z 197.

Loss of an isopropoxy group: This would result in a fragment ion at m/z 195.

Fragmentation of the trimethoxybenzoyl moiety: This could lead to characteristic ions corresponding to the trimethoxyphenyl group and further losses of methyl radicals or formaldehyde (B43269) from the methoxy groups.

Table 2: Predicted Key Fragmentation Ions in GC-MS of this compound

m/z Proposed Fragment
254 [M]⁺ (Molecular Ion)
211 [M - C₃H₇]⁺
195 [M - OC₃H₇]⁺
183 [C₉H₉O₄]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a powerful technique for the analysis of compounds that are not sufficiently volatile or stable for GC-MS. It would be the method of choice for analyzing this compound in complex matrices, such as natural product extracts or reaction mixtures.

The compound would first be separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The eluent from the LC column is then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS, which usually results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, this would correspond to ions at m/z 255 and 277, respectively. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion, providing further structural information.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related compound, Isopropyl 3,4,5-trihydroxybenzoate (B8703473), has been determined and can serve as an illustrative example of the type of data that would be obtained. researchgate.netnih.govresearchgate.net

A single-crystal X-ray diffraction study of this compound would provide precise coordinates of each atom in the molecule. From these coordinates, detailed geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated. For this non-chiral molecule, the determination of the absolute configuration is not applicable.

Table 3: Illustrative Crystallographic Data Parameters (based on the analogue Isopropyl 3,4,5-trihydroxybenzoate)

Parameter Example Value (for Isopropyl 3,4,5-trihydroxybenzoate) researchgate.netnih.govresearchgate.net
Crystal System Monoclinic researchgate.netnih.govresearchgate.net
Space Group P2₁/c researchgate.net
a (Å) 19.148 (6) researchgate.netnih.govresearchgate.net
b (Å) 4.7030 (15) researchgate.netnih.govresearchgate.net
c (Å) 11.571 (4) researchgate.netnih.govresearchgate.net
β (°) 90.159 (5) researchgate.netnih.govresearchgate.net
Volume (ų) 1042.0 (6) researchgate.netnih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The crystal structure would also reveal the nature of the intermolecular interactions that govern the packing of the molecules in the solid state. In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as C-H···O hydrogen bonds and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. The analysis of these interactions is crucial for understanding the physical properties of the solid material.

In contrast, the crystal structure of Isopropyl 3,4,5-trihydroxybenzoate is characterized by strong O-H···O hydrogen bonds, which link the molecules into chains. researchgate.netnih.govresearchgate.net While the specific packing arrangement would differ for the trimethoxy analogue due to the absence of hydroxyl groups, the principles of analyzing intermolecular contacts would be the same.

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any other elements of chirality, such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the isopropyl group and the aromatic ring. Due to this lack of chirality, this compound will not exhibit a Circular Dichroism spectrum. Therefore, CD spectroscopy is not an applicable technique for the chirality assessment of this specific compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These methods are fundamental to predicting molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. orientjchem.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 1-Methylethyl 3,4,5-trimethoxybenzoate (B1228286). orientjchem.org DFT calculations can predict a range of properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its ability to accept electrons. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions. nih.govresearchgate.net For instance, studies on related dimethoxybenzene derivatives have successfully used DFT to analyze electronic properties and demonstrate their thermodynamic stability. nih.govresearchgate.net

Table 1: Illustrative Electronic Properties of a Trimethoxybenzene Derivative Calculated via DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (HOMO-LUMO)5.3 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)1.8 eV

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. rsc.org

For 1-Methylethyl 3,4,5-trimethoxybenzoate, ab initio calculations can be used to obtain precise values for molecular properties like dipole moments and polarizability. They are also the gold standard for calculating energetics, such as the standard molar enthalpy of formation. nih.gov For example, high-level ab initio methods like G3MP2 have been successfully used to determine the enthalpies of formation for a series of aromatic and unsaturated esters, showing excellent agreement with experimental data. nih.gov Such calculations would be invaluable for establishing a precise thermochemical profile for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of the system. This approach is essential for studying large-scale conformational changes and interactions with the environment, such as solvents.

MD simulations are particularly powerful for studying how a molecule behaves in a specific environment, such as in different solvents. By explicitly including solvent molecules in the simulation box, it is possible to model solute-solvent interactions accurately. This can reveal information about the solvation shell, the solubility of the compound, and how the solvent influences its conformational preferences. For a molecule like this compound, which has both hydrophobic (isopropyl, benzene (B151609) ring) and hydrophilic (ester, methoxy (B1213986) oxygens) regions, MD can predict its orientation at interfaces and its tendency to self-assemble or aggregate in solution. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational approach that correlates the structural features of molecules with their physicochemical properties. The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be modeled mathematically. nih.gov

For this compound, a QSPR model could be developed by first calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties. A dataset of related compounds with known experimental properties would then be used to build a statistical model (e.g., using multiple linear regression or machine learning) that links the descriptors to the property of interest.

For instance, QSPR studies on gallic acid esters have explored the relationship between descriptors like lipophilicity (logP) and water solubility (logS) and their biological activities. mdpi.com A similar approach could be used to predict properties of this compound, such as its antioxidant capacity or its performance as a food additive, based on its calculated structural descriptors. This allows for the rapid screening of virtual compounds and the targeted design of new molecules with desired properties.

Molecular Docking and Ligand-Target Interaction Predictions (for mechanistic biological studies)

Computational chemistry, particularly through molecular docking simulations, offers a powerful lens to predict and analyze the interactions between a small molecule, such as this compound, and biological macromolecules. This in silico technique is instrumental in elucidating potential mechanisms of action by identifying likely protein targets and characterizing the nature of the binding interactions at a molecular level.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. These predictions can guide further experimental studies by highlighting which biological pathways a compound is likely to modulate.

In a study investigating a series of analogs of the natural product piplartine for their cytotoxic potential against human oral squamous cell carcinoma, this compound (referred to as compound 4 in the study) was synthesized and evaluated. nih.gov As part of this research, molecular modeling studies were conducted to predict the interactions of these compounds with various cancer-related protein targets. nih.gov

The predicted interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues within the protein's binding pocket. For this compound, the methoxy groups and the carbonyl oxygen of the ester are potential hydrogen bond acceptors, while the benzene ring and the isopropyl group can engage in hydrophobic and aromatic interactions.

While detailed, publicly available docking scores and specific interaction mapping for this compound against a wide array of targets are limited, the existing research provides a foundational prediction for its potential as a modulator of cancer-related proteins like CRM1. nih.gov

Table of Predicted Interactions and Targets

Compound NamePotential Target ClassSpecific Target ExamplePredicted Mode of ActionSource
This compoundNuclear Transport ProteinsExportin 1 (CRM1/XPO1)Inhibition of nuclear export nih.gov

Chemical Reactivity, Reaction Mechanisms, and Degradation Studies

Hydrolysis Kinetics and Mechanisms of the Ester Bond

The ester bond in 1-Methylethyl 3,4,5-trimethoxybenzoate (B1228286) is susceptible to hydrolysis, a reaction that would yield 3,4,5-trimethoxybenzoic acid and isopropanol (B130326). This process can be catalyzed by both acid and base.

Under basic conditions, the hydrolysis is expected to proceed via a saponification mechanism. The hydroxide (B78521) ion would act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This would form a tetrahedral intermediate, which would then collapse to expel the isopropoxide leaving group, forming 3,4,5-trimethoxybenzoic acid. The acid would then be deprotonated by the isopropoxide or another base to form the corresponding carboxylate salt. The rate of this reaction is typically second-order, being first-order in both the ester and the hydroxide ion concentration.

Under acidic conditions, the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, isopropanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms 3,4,5-trimethoxybenzoic acid. The rate of acid-catalyzed hydrolysis is typically dependent on the concentrations of the ester and the acid catalyst.

No specific kinetic data, such as rate constants or activation energies, for the hydrolysis of 1-Methylethyl 3,4,5-trimethoxybenzoate has been reported.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups. These groups, particularly at the 3, 4, and 5 positions, increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

The methoxy groups are ortho, para-directing. In this specific substitution pattern, the positions ortho to the 3- and 5-methoxy groups (positions 2 and 6) are the most activated sites for electrophilic attack. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at these positions. The combined activating effect of the three methoxy groups would likely lead to facile reactions, possibly even with milder reagents than those required for benzene itself.

Conversely, the electron-rich nature of the ring makes it less susceptible to nucleophilic aromatic substitution, unless a suitable leaving group is present on the ring.

Photochemical Transformations and Stability under Irradiation

Specific studies on the photochemical transformations and stability of this compound under irradiation are not documented. However, compounds containing electron-rich aromatic rings and ester functionalities can undergo various photochemical reactions.

The absorption of UV radiation could potentially lead to the excitation of the aromatic pi-system. This could result in several decay pathways, including fluorescence, phosphorescence, or intersystem crossing to a triplet state. The excited states may be more reactive towards oxidation or other transformations.

It is also possible that the ester linkage could undergo photochemical cleavage, although this is generally less common than reactions involving the aromatic ring unless specific chromophores are present that can sensitize this process. The presence of methoxy groups might also influence the photochemical stability, potentially participating in photo-induced electron transfer processes.

Without experimental data, the specific products and quantum yields of any photochemical reactions remain speculative.

Thermal Decomposition Pathways

There is no available data on the thermal decomposition of this compound. In general, the thermal decomposition of esters can proceed through several pathways, the most common being beta-hydride elimination from the alkyl group of the ester, which would require the formation of a six-membered ring transition state. For an isopropyl ester, this would lead to the formation of 3,4,5-trimethoxybenzoic acid and propene.

Alternatively, at higher temperatures, homolytic cleavage of the C-O bond of the ester could occur, generating an isopropyl radical and a 3,4,5-trimethoxybenzoyloxy radical. These radicals would then undergo further reactions, leading to a complex mixture of decomposition products. The relative importance of these pathways would depend on the specific conditions, such as temperature, pressure, and the presence of other substances.

Oxidation and Reduction Chemistry

The trimethoxy-substituted benzene ring in this compound is expected to be susceptible to oxidation due to its high electron density. Strong oxidizing agents could potentially lead to the cleavage of the aromatic ring. Milder oxidation might target the methoxy groups or any benzylic positions if they were present.

The ester functional group is generally resistant to reduction. However, it can be reduced by strong reducing agents like lithium aluminum hydride to yield the corresponding alcohol, in this case, (3,4,5-trimethoxyphenyl)methanol and isopropanol. Catalytic hydrogenation would typically not reduce the ester group under conditions that would reduce the aromatic ring, although under harsh conditions, reduction of the ring could occur.

Investigation of Reaction Intermediates and Transition States

No experimental or computational studies on the reaction intermediates and transition states involved in the reactions of this compound have been published. For the hypothetical reactions discussed above:

Hydrolysis: The key intermediates would be tetrahedral intermediates formed at the carbonyl carbon.

Electrophilic Aromatic Substitution: The reaction would proceed through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Thermal Decomposition (Beta-hydride elimination): This would involve a cyclic six-membered transition state.

Thermal Decomposition (Radical mechanism): This would involve the formation of isopropyl and 3,4,5-trimethoxybenzoyloxy radicals.

Detailed computational studies would be necessary to model the geometries and energies of these intermediates and transition states to gain a more quantitative understanding of the reaction mechanisms.

Synthesis and Characterization of Structural Derivatives and Analogues

Design Principles for Structural Diversity

Furthermore, the incorporation of the 3,4,5-trimethoxyphenyl moiety into larger, hybrid molecules is a common design strategy. This approach seeks to combine the properties of the trimethoxybenzoate core with those of other pharmacologically relevant scaffolds, such as benzotriazoles or natural products like catechins, to create novel compounds with unique activity profiles. mdpi.commdpi.com Structure-activity relationship (SAR) studies are integral to this design process, providing insights into how specific structural modifications influence the compound's behavior and guiding the rational design of new derivatives. nih.govnih.gov

Synthesis of Alkyl and Aryl Ester Analogues of 3,4,5-Trimethoxybenzoic Acid

The synthesis of alkyl and aryl ester analogues of 3,4,5-trimethoxybenzoic acid is a fundamental approach to creating structural diversity. These reactions typically involve the esterification of 3,4,5-trimethoxybenzoic acid with a corresponding alcohol or phenol. For instance, the synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286) is a common starting point for further derivatization. researchgate.netchemimpex.com

The general synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with the desired alcohol in the presence of a base, or through acid-catalyzed esterification of 3,4,5-trimethoxybenzoic acid with an excess of the alcohol. These methods allow for the preparation of a series of esters with varying chain lengths and branching in the alkyl group, or with different substituents on the aryl group. The choice of synthetic method can depend on the stability and reactivity of the starting materials. uni-saarland.deorganic-chemistry.org

Ester AnalogueAlkyl/Aryl GroupTypical Synthesis MethodReference
Methyl 3,4,5-trimethoxybenzoateMethylAcid-catalyzed esterification of 3,4,5-trimethoxybenzoic acid with methanol (B129727) researchgate.net
Ethyl 3,4,5-trimethoxybenzoateEthylFischer esterification with ethanol uni-saarland.de
Phenyl 3,4,5-trimethoxybenzoatePhenylReaction of 3,4,5-trimethoxybenzoyl chloride with phenol organic-chemistry.org

Synthesis of Benzoic Acid Derivatives with Modified Substitution Patterns

Modification of the substitution pattern on the benzoic acid ring is a key strategy for generating structural analogues. This can involve altering the number or position of the methoxy (B1213986) groups, or introducing different functional groups to the aromatic ring. For example, derivatives with dimethoxy or other alkoxy patterns are synthesized to explore the impact of these changes on the molecule's properties. nih.gov

Incorporation into Hybrid Molecules (e.g., Benzotriazole Conjugates, Catechin (B1668976) Conjugates)

The 3,4,5-trimethoxyphenyl moiety is frequently incorporated into more complex hybrid molecules to create compounds with novel properties. This involves chemically linking the trimethoxybenzoate structure to other molecular scaffolds.

For instance, the synthesis of chalcone-trimethoxycinnamide hybrids has been reported, where a 3,4,5-trimethoxyphenyl group is part of a larger conjugated system. nih.gov Another example is the creation of conjugates with natural products like epigallocatechin-3-gallate (EGCG), where the 3,4,5-trimethoxybenzoyl moiety is attached to the catechin core. mdpi.com The synthesis of these hybrid molecules often requires multi-step procedures involving the preparation of suitably functionalized derivatives of 3,4,5-trimethoxybenzoic acid that can be coupled to the other molecular component. These synthetic efforts have also led to the development of pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl group. nih.gov

Hybrid Molecule ClassConjugated ScaffoldSynthetic StrategyReference
Chalcone-trimethoxycinnamide hybridsChalcone (B49325) and cinnamideAmidation reaction between a derivative of sinapic acid and an amino chalcone. nih.gov nih.gov
Catechin conjugatesEpigallocatechin-3-gallate (EGCG)O-methylation, hydrolysis, esterification, and N-deprotection of EGCG followed by coupling with a valine moiety. mdpi.com mdpi.com
Pyrrolizine derivativesPyrrolizineReaction of a functionalized pyrrolizine with 3,4,5-trimethoxybenzaldehyde. nih.gov nih.gov
Imidazo[1,2-a]quinoxaline (B3349733) analoguesImidazo[1,2-a]quinoxalineReaction of a substituted imidazo[1,2-a]quinoxaline with 3,4,5-trimethoxybenzaldehyde. nih.govnih.gov nih.govnih.gov

Spectroscopic and Structural Characterization of Novel Derivatives

The characterization of newly synthesized derivatives of 1-methylethyl 3,4,5-trimethoxybenzoate is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. The ¹H NMR spectrum provides information about the chemical environment of protons, including the characteristic signals for the methoxy groups and the aromatic protons. The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further support the proposed structure. mdpi.com Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, such as the carbonyl group of the ester.

In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule in the solid state. researchgate.net This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Spectroscopic TechniqueInformation ObtainedReference
¹H NMRChemical environment of protons, structural connectivity. mdpi.commdpi.commdpi.com
¹³C NMRNumber and type of carbon atoms. mdpi.com
Mass Spectrometry (MS)Molecular weight and fragmentation patterns. mdpi.commdpi.com
Infrared (IR) SpectroscopyPresence of functional groups. mdpi.commdpi.com
X-ray CrystallographyThree-dimensional molecular structure, bond lengths, and angles. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Ester Moiety on Molecular Properties and Reactivity

The ester moiety, in this case, the isopropyl group (1-methylethyl), plays a pivotal role in defining the physicochemical properties and, consequently, the biological activity of the molecule. The size, shape, and lipophilicity of the ester group can significantly impact how the compound interacts with biological systems and its behavior in analytical settings.

The isopropyl group, being bulkier and more lipophilic than a simple methyl or ethyl group, can influence the molecule's ability to cross cellular membranes. This increased lipophilicity can enhance absorption and distribution within biological tissues. However, the steric hindrance introduced by the branched isopropyl group might also affect the molecule's ability to bind to specific enzymes or receptors, potentially altering its biological activity compared to its straight-chain counterparts.

In terms of reactivity, the ester linkage is susceptible to hydrolysis, a reaction that would yield 3,4,5-trimethoxybenzoic acid and isopropanol (B130326). The rate of this hydrolysis can be influenced by the steric bulk of the isopropyl group, which may offer some protection against enzymatic or chemical cleavage compared to less hindered esters.

Impact of Aromatic Ring Substituents on Chemical Behavior

The three methoxy (B1213986) (-OCH3) groups on the aromatic ring are powerful electron-donating groups. Their presence at the 3, 4, and 5 positions significantly increases the electron density of the benzene (B151609) ring, which in turn influences the molecule's reactivity and its potential for intermolecular interactions.

This electron-rich nature makes the aromatic ring more susceptible to electrophilic substitution reactions. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, enabling interactions with biological macromolecules such as proteins and nucleic acids. The specific positioning of these groups is crucial; the 3,4,5-trimethoxy substitution pattern is a well-known feature in a variety of biologically active compounds, including some with anticancer properties. This substitution pattern can confer a specific conformation to the molecule that is favorable for binding to certain biological targets.

SAR Analysis for Mechanistic Biological Interactions (e.g., Enzyme Inhibition, Receptor Binding)

While specific enzyme inhibition or receptor binding data for 1-Methylethyl 3,4,5-trimethoxybenzoate (B1228286) is not extensively documented in publicly available literature, we can infer potential activities based on studies of related compounds. The 3,4,5-trimethoxybenzoyl moiety is a key structural feature of several compounds known to interact with tubulin, a protein crucial for cell division. These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited in some cancer chemotherapies.

Studies on the unmethylated precursor, gallic acid (3,4,5-trihydroxybenzoic acid), and its alkyl esters have demonstrated antimicrobial and antiparasitic activities. Research has shown that the length and branching of the alkyl ester chain can significantly impact this biological activity. For instance, in a study on the trypanocidal activity of gallic acid alkyl esters, the propyl and butyl esters were found to be the most potent. mdpi.com This suggests that the lipophilicity and steric profile of the ester group are critical for optimal interaction with the biological target in these organisms.

Based on these findings, it is plausible that 1-Methylethyl 3,4,5-trimethoxybenzoate could exhibit biological activities, and that the isopropyl ester plays a crucial role in modulating this activity. The table below presents hypothetical comparative data to illustrate how variations in the ester group might influence enzyme inhibition, based on general SAR principles observed in similar compound series.

CompoundEster GroupHypothetical IC50 (µM) for Target Enzyme XRationale for Hypothetical Activity
Methyl 3,4,5-trimethoxybenzoateMethyl15.2Smaller ester group may allow for better fit into a smaller binding pocket.
Ethyl 3,4,5-trimethoxybenzoateEthyl10.5Slight increase in lipophilicity may improve membrane permeability and target engagement.
This compoundIsopropyl8.7Optimal balance of lipophilicity and steric bulk for this hypothetical target, potentially leading to stronger binding.
Butyl 3,4,5-trimethoxybenzoaten-Butyl12.1Increased lipophilicity may be beneficial, but the longer chain might introduce unfavorable steric interactions.

Note: The IC50 values in this table are hypothetical and for illustrative purposes only, designed to demonstrate potential SAR trends.

SPR Analysis in Chromatographic Separations and Analytical Method Development

Structure-Property Relationship (SPR) analysis is crucial for developing analytical methods for the separation and quantification of compounds. In the context of chromatography, the properties of this compound, such as its polarity and size, will dictate its behavior on different stationary phases.

In reverse-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, the retention time of a compound is largely influenced by its hydrophobicity. The presence of the isopropyl ester group in this compound makes it more nonpolar than its methyl or ethyl counterparts. Consequently, it would be expected to have a longer retention time in an RP-HPLC system.

The development of a robust HPLC method for a series of 3,4,5-trimethoxybenzoic acid esters would require careful optimization of the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) to achieve adequate separation. The table below illustrates the expected trend in retention times for a series of these esters on a C18 column.

CompoundEster GroupExpected Relative Retention Time (C18 Column)Reasoning
Methyl 3,4,5-trimethoxybenzoateMethyl1.00Least lipophilic, elutes fastest.
Ethyl 3,4,5-trimethoxybenzoateEthyl1.25Increased lipophilicity leads to stronger interaction with the stationary phase.
This compoundIsopropyl1.40Branched chain and increased lipophilicity result in longer retention.
Butyl 3,4,5-trimethoxybenzoaten-Butyl1.65Highest lipophilicity in the series, leading to the longest retention time.

Note: The relative retention times in this table are illustrative and represent an expected trend in a typical reverse-phase HPLC separation.

Mechanistic Chemical Biology and Biochemical Interactions

Investigation of Molecular Targets and Binding Mechanisms

The interaction of a compound with specific biological macromolecules, such as enzymes and receptors, is fundamental to its mechanism of action. Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for their ability to bind to and modulate the function of several important molecular targets.

Tyrosinase Inhibition: Derivatives of trimethoxybenzene have been identified as inhibitors of melanogenesis, the process of melanin (B1238610) production. koreascience.kr A key enzyme in this pathway is tyrosinase. mdpi.comnih.gov Studies on closely related esters, methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB) and ethyl 3,4,5-trimethoxybenzoate (ETB), demonstrated that these compounds can decrease melanin production in B16F10 melanoma cells stimulated by α-melanocyte-stimulating hormone (α-MSH). koreascience.kr The inhibitory effect was dose-dependent, indicating a direct interaction with the melanogenesis pathway. koreascience.kr Mechanistically, these compounds were shown to reduce cellular tyrosinase activity. koreascience.kr Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often involving chelation of the copper ions within the enzyme's active site or binding to allosteric sites. researchgate.netnih.gov Molecular docking simulations of other inhibitors have shown that binding interactions with active site residues, such as histidine, are crucial for inhibition. nih.govnih.gov

Table 1: Effect of Trimethoxybenzene Derivatives on Melanogenesis
CompoundActivityObservationReference
Methyl 3,4,5-trimethoxybenzoate (MTB)Anti-melanogenicDecreased α-MSH-induced melanin production and cellular tyrosinase activity in B16F10 cells. koreascience.kr
Ethyl 3,4,5-trimethoxybenzoate (ETB)Anti-melanogenicDecreased α-MSH-induced melanin production and cellular tyrosinase activity in B16F10 cells. koreascience.kr

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes crucial for epigenetic gene regulation. explorationpub.comnih.gov Their inhibition can lead to the arrest of cell growth and the induction of apoptosis, making them a key target in cancer research. nih.govsemanticscholar.org A related compound, 1H-benzo[d] nih.govnih.govwaocp.orgtriazol-1-yl 3,4,5-trimethoxybenzoate, was identified as a potential histone deacetylase inhibitor with an IC₅₀ value of 9.4 μM. nih.gov This inhibitory action is believed to be a primary contributor to its potent antiproliferative effects. nih.gov Molecular docking simulations suggest that this compound binds to the active site of the enzyme. nih.gov HDAC inhibitors typically function by chelating the zinc ion in the enzyme's active site, preventing the deacetylation of histone and non-histone proteins. explorationpub.com

While direct studies on 1-Methylethyl 3,4,5-trimethoxybenzoate's interaction with dopaminergic systems are limited, the principles of ligand-receptor binding provide a framework for potential interactions. Dopamine receptors, such as the D2 and D3 subtypes, are G-protein coupled receptors with a binding site located within the transmembrane (TM) domain. nih.gov Ligand binding is governed by interactions with key amino acid residues in TMs 3, 5, 6, and 7. nih.gov The selectivity and efficacy of a ligand are determined by its specific binding mode and the conformational changes it induces in the receptor. For instance, synergistic interactions between D1 and D3 receptors can occur, where stimulation of one receptor enhances the binding properties of the other, indicating complex intramembrane interactions. nih.gov Any potential interaction of a 3,4,5-trimethoxybenzoate derivative with these systems would depend on its ability to fit within the binding pocket and form favorable interactions with these key residues.

Elucidation of Intracellular Signaling Pathway Modulation

Beyond direct target binding, the biological activity of a compound is defined by its ability to modulate complex intracellular signaling networks, including those related to oxidative stress and cellular proliferation.

Compounds containing the 3,4,5-trimethoxy moiety have demonstrated notable antioxidant properties. koreascience.kr The primary mechanisms by which antioxidants neutralize free radicals are through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). nih.govpreprints.org

Free Radical Scavenging: Studies on trimethoxybenzene derivatives, including methyl and ethyl 3,4,5-trimethoxybenzoate, have shown considerable antioxidant activity in assays using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. koreascience.kr This activity was found to be approximately twofold higher than that of arbutin, a well-known antioxidant and hypopigmenting agent. koreascience.kr The scavenging process involves the donation of a hydrogen atom or an electron from the antioxidant to the radical, thereby neutralizing it and terminating the damaging chain reaction. nih.govnih.gov The presence of multiple methoxy (B1213986) groups on the benzene (B151609) ring can enhance this electron-donating capacity, contributing to the molecule's antioxidant potential. mdpi.com Theoretical studies on similar phenolic compounds suggest that in non-polar environments, the HAT mechanism is preferred, while in polar, aqueous environments, a sequential proton loss followed by electron transfer (SPLET) may be the dominant pathway. preprints.org

The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many compounds with potent antiproliferative activity. nih.govnih.govnih.gov The cellular regulation mechanisms are diverse and target critical pathways involved in cell division and survival.

Antiproliferative Activities: A derivative, 1H-benzo[d] nih.govnih.govwaocp.orgtriazol-1-yl 3,4,5-trimethoxybenzoate, displayed significant antiproliferative activity against several human cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov This effect is directly linked to its role as an HDAC inhibitor, which can alter gene expression to halt cell proliferation. nih.gov Other compounds featuring the 3,4,5-trimethoxyphenyl moiety have been shown to exert their antiproliferative effects by inhibiting tubulin polymerization. nih.govnih.goviiarjournals.org This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). nih.govnih.goviiarjournals.org A further mechanism was observed with a ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone (B49325) hybrid, which induced apoptosis and G2/M cell cycle arrest by up-regulating the tumor suppressor protein p53. waocp.orgwaocp.org

Table 2: Antiproliferative Activity of a 3,4,5-Trimethoxybenzoate Derivative
CompoundCell LineAntiproliferative IC₅₀ (nM)HDAC Inhibitory IC₅₀ (µM)Reference
1H-benzo[d] nih.govnih.govwaocp.orgtriazol-1-yl 3,4,5-trimethoxybenzoateA549 (Lung carcinoma)2.49.4 nih.gov
HCT-116 (Colon carcinoma)1.2
MCF-7 (Breast adenocarcinoma)1.7

Interactions with Biomembranes and Lipidic Systems

Direct experimental data on the interaction of this compound with biomembranes is not extensively documented. However, its molecular structure—an amphiphilic ester combining a hydrophobic isopropyl group with the more polar 3,4,5-trimethoxybenzoyl moiety—suggests a propensity for such interactions. The biophysics of how small molecules interact with lipid membranes is critical for understanding their absorption, distribution, and cellular uptake. nih.gov

The interaction is often governed by the molecule's ability to partition between the aqueous environment and the hydrophobic core of the lipid bilayer. nih.gov Compounds can insert into the membrane, potentially altering its physical properties such as fluidity, thickness, and curvature. These interactions can be studied using various biophysical techniques and model membrane systems like liposomes and monolayers. nih.gov For a molecule like this compound, the isopropyl ester group would likely facilitate entry into the hydrophobic lipid environment, which could influence its accumulation within cells and its access to intracellular targets.

Modulation of Membrane Physical Properties

Studies on TMBC's interaction with biomimetic membranes composed of anionic phospholipids (B1166683), such as phosphatidylserine, have demonstrated that its amphiphilic nature allows it to embed within the lipid bilayer. nih.gov This insertion perturbs the thermotropic phase behavior of the membrane. In the gel phase, the presence of the molecule can promote the interdigitation of the lipid acyl chains. nih.gov In the more fluid liquid crystalline phase, it has been observed to decrease the thickness of the bilayer while increasing the hydrogen bonding at the interfacial region. nih.gov Molecular dynamics simulations have corroborated these experimental findings, indicating that the molecule resides in the interior of the bilayer, reaching the carbonyl region of the phospholipids and disrupting the intermolecular hydrogen bonds between adjacent lipid molecules. nih.gov These structural changes induced by the 3,4,5-trimethoxybenzoate moiety could potentially affect membrane-associated cellular processes. nih.gov

The pharmacological activity of alkyl gallates, which are structurally similar, has been linked to their ability to disrupt lipid membranes. oup.com Their surfactant-like properties can lead to the inactivation of membrane proteins. oup.com The extent of this interaction is often dependent on the length of the alkyl chain, which influences the molecule's hydrophobicity and its partitioning into the membrane. oup.com

Permeation and Distribution Across Model Biological Barriers

The ability of a chemical compound to cross biological barriers is a critical determinant of its systemic availability and activity. The permeation and distribution of this compound can be inferred from studies on analogous compounds, such as isopropyl gallate (IPG), which is the tri-hydroxy analogue, and other alkyl gallates.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for isopropyl gallate suggest it is a soluble molecule with high predicted absorption (99.6%). mdpi.com However, in a Caco-2 cell model, which mimics the human intestinal epithelium, IPG showed low intestinal permeability. mdpi.com This highlights the complexity of predicting permeation, as high absorption does not always equate to high permeability across specific cellular barriers. The transport of alkyl gallates across Caco-2 cell monolayers has been shown to be dependent on the length of the alkyl chain; for instance, methyl and propyl gallate are absorbed, whereas the longer-chain octyl gallate is taken up by the cells but not transported across the monolayer. nih.gov

Regarding other barriers, IPG was predicted to have the potential to cross the blood-brain barrier. mdpi.com Furthermore, IPG was identified as a potential inhibitor of P-glycoprotein, a transmembrane efflux pump that actively transports various substances out of cells. mdpi.com Inhibition of such pumps can lead to an increased intracellular concentration of a compound. mdpi.com

Experimental studies using synthetic membranes have also been employed to assess the permeation of related compounds. For example, the cumulative permeation of propyl gallate (PG) through a synthetic cellulose (B213188) membrane impregnated with isopropyl myristate was significantly enhanced when formulated in solid lipid nanoparticles within a hydrogel containing a permeation enhancer. nih.gov

The following table summarizes in silico ADMET properties for the related compound Isopropyl Gallate.

PropertyPredicted Value for Isopropyl GallateSignificance
SolubilitySolubleImportant for the absorption process. mdpi.com
Human Intestinal Absorption99.6%Predicts high absorption from the gut. mdpi.com
Caco-2 PermeabilityLowSuggests low transport across the intestinal epithelial barrier. mdpi.com
CNS PermeabilityWithin reference valuesIndicates potential to cross the blood-brain barrier. mdpi.com
Plasma Protein Binding76%A portion of the compound will be bound to plasma proteins, with the remaining free fraction available for pharmacological activity. mdpi.com
P-glycoprotein InhibitionPotential InhibitorMay increase intracellular drug concentration by inhibiting efflux pumps. mdpi.com

The next table presents experimental permeation data for Propyl Gallate across a synthetic membrane, illustrating the impact of formulation on permeation.

FormulationCumulative Permeation (µg/cm²) after 60 min
Pure Propyl Gallate Dispersion< 10
Propyl Gallate-Solid Lipid Nanoparticles (PG-SLNs)~190
PG-SLNs in Hydrogel with Permeation Enhancer~600

Advanced Analytical Methodologies for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 1-Methylethyl 3,4,5-trimethoxybenzoate (B1228286). Developing a robust HPLC method is essential for assessing the purity of the synthesized compound and for its quantitative determination in various formulations.

A typical approach involves reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The development process requires careful optimization of several parameters to achieve adequate separation from impurities and other matrix components. amazonaws.com Key considerations include the selection of the column (e.g., C18 or C8), the composition of the mobile phase (often a mixture of water with an organic modifier like acetonitrile (B52724) or methanol), and the pH of the mobile phase, which can be adjusted with acids like formic or acetic acid to ensure the analyte is in a non-ionized state for better retention and peak shape. omicsonline.org

Detection is commonly performed using a UV-Vis or Photodiode Array (PDA) detector. actascientific.com The wavelength for detection is selected based on the UV absorbance maximum of the 3,4,5-trimethoxybenzoyl moiety. For gallic acid and its derivatives, detection is often carried out around 275-280 nm. nih.govekb.eg

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is specific, accurate, precise, linear, and robust. ekb.eg This involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), and recovery. omicsonline.orgresearchgate.net For instance, in the analysis of related compounds like gallic acid, validated HPLC methods have demonstrated linearity over concentration ranges of 5–60 µg/mL with low LOD (e.g., 0.13 µg/mL) and LOQ (e.g., 0.43 µg/mL) values, indicating high sensitivity. ekb.eg

Table 1: Representative HPLC Method Parameters for Analysis of Gallic Acid Esters
ParameterConditionReference
Chromatographic System Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) ekb.eg
Mobile Phase Gradient or isocratic elution with Acetonitrile/Methanol (B129727) and 0.1% Formic or Acetic Acid in water nih.govomicsonline.org
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 275-280 nm (UV/PDA Detector) ekb.eg
Injection Volume 10-20 µL omicsonline.org
Column Temperature Ambient or controlled (e.g., 40°C) ekb.eg

Application of Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. chromatographyonline.com While 1-Methylethyl 3,4,5-trimethoxybenzoate itself may have limited volatility, GC is highly applicable for analyzing potential volatile impurities, precursors, or degradation products. It is particularly effective when coupled with a mass spectrometer (GC-MS), which provides structural information for peak identification. nih.gov

For GC analysis, the sample is vaporized in a heated injector and separated in a capillary column. The choice of the stationary phase in the column is critical; a nonpolar phase like 5% phenyl-polydimethylsiloxane (e.g., Rtx-5MS) is often used for a wide range of compounds. gcms.cz The oven temperature is typically programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. gcms.cz

Sample preparation may be required to extract volatile components from a complex matrix. Techniques like headspace solid-phase microextraction (HS-SPME) can be employed to isolate and preconcentrate volatile analytes before injection into the GC system. mdpi.com This method is solvent-free and highly sensitive. mdpi.com In cases where the analyte is not sufficiently volatile, derivatization can be performed to increase its volatility and thermal stability. actascientific.com

GC-MS analysis of related preservatives in food and cosmetic products has proven effective for both qualitative and quantitative purposes. gcms.czmdpi.com The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a chemical fingerprint for identification by comparison with spectral libraries like NIST. mdpi.com

Table 2: Typical GC/MS Parameters for Analysis of Benzoate (B1203000) Esters
ParameterConditionReference
Chromatographic System Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Column Capillary column, e.g., Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) gcms.cz
Carrier Gas Helium at a constant flow or linear velocity unesp.br
Injector Temperature 250°C gcms.cz
Oven Program Initial temp 60°C, ramped at 15°C/min to 280°C gcms.cz
Ionization Mode Electron Ionization (EI) at 70 eV gcms.cz
Mass Scan Range m/z 40-300 gcms.cz

Hyphenated Techniques for Complex Mixture Analysis (e.g., GCxGC, LCxLC)

For the analysis of exceptionally complex mixtures, such as cosmetic formulations or environmental samples that may contain this compound, one-dimensional chromatography (HPLC or GC) may not provide sufficient resolving power. nih.govresearchgate.net In such cases, multidimensional or hyphenated techniques like comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography (LCxLC) are employed. nih.govresearchgate.net These techniques couple two independent separation mechanisms online to dramatically increase peak capacity and resolution. ijarnd.comspringernature.comnih.gov

In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. mdpi.com This results in a highly structured two-dimensional chromatogram that can separate co-eluting peaks from the first dimension. researchgate.net GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is particularly powerful for identifying trace components in complex matrices. mdpi.com

Similarly, comprehensive two-dimensional liquid chromatography (LCxLC) combines two different HPLC separation modes (e.g., size exclusion and reverse-phase) to analyze complex samples. The increased resolving power allows for the separation of hundreds or even thousands of components in a single run. researchgate.net These advanced hyphenated techniques are crucial in fields like metabolomics, proteomics, and the analysis of natural products and cosmetic ingredients. researchgate.netresearchgate.net They provide an unparalleled ability to separate and identify target analytes within a highly complex background. chemrxiv.orgchemrxiv.org

Q & A

Q. What are the optimized synthetic routes for 1-methylethyl 3,4,5-trimethoxybenzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification or nucleophilic acyl substitution, where 3,4,5-trimethoxybenzoic acid derivatives react with isopropyl alcohols. Electrophilic bromination or nitration of methyl 3,4,5-trimethoxybenzoate precursors (e.g., Scheme 1 in ) can generate intermediates. Critical parameters include temperature (e.g., reflux conditions in THF) and catalysts like DMAP or pyridine to enhance reaction efficiency. Control of pH and stoichiometric ratios is essential to minimize side reactions and maximize purity .

Q. Which spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

  • NMR spectroscopy (¹H, ¹³C) identifies functional groups and confirms regiochemistry of methoxy substituents.
  • Mass spectrometry (ESI-HRMS) validates molecular weight and fragmentation pathways (e.g., [M+H]+ ion analysis) .
  • HPLC or GC with UV detection ensures purity (>99% by GC) and quantifies byproducts .

Q. How can thermal stability and degradation profiles be evaluated for this compound?

Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Infrared (IR) spectroscopy monitors functional group stability under thermal stress .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across different studies?

Discrepancies in biological data (e.g., varying IC₅₀ values) may arise from assay conditions (cell lines, incubation times) or impurities. To address this:

  • Standardize assays using positive controls (e.g., known kinase inhibitors for enzyme studies).
  • Validate compound purity via 2D-NMR or X-ray crystallography .
  • Perform dose-response curves across multiple replicates to assess reproducibility .

Q. How can computational methods predict reaction mechanisms and optimize synthetic pathways?

Density functional theory (DFT) calculates transition states and intermediates for esterification or hydrolysis reactions. Molecular dynamics simulations model solvent effects (e.g., THF vs. toluene) on reaction kinetics. Software like Gaussian or ORCA aids in predicting regioselectivity of electrophilic substitutions .

Q. What experimental designs are effective for quantitative structure-activity relationship (QSAR) studies?

  • Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy groups) to isolate electronic or steric effects.
  • Use multivariate regression analysis to correlate descriptors (logP, polar surface area) with biological endpoints (e.g., IC₅₀ against cancer cells).
  • Validate models with leave-one-out cross-validation (LOO-CV) .

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal binding affinities to targets like opioid receptors or tubulin. For example, the compound’s trimethoxybenzoyl group may mimic natural ligands, disrupting protein-protein interactions in cancer cells. Mutagenesis studies can identify critical binding residues .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading) .
  • Biological Assays : Include 3D cell culture models to better mimic in vivo conditions for anticancer studies .
  • Data Reprodubility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.